3-tert-butyl-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one
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Overview
Description
3-tert-butyl-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the furochromenone family This compound is characterized by its fused ring structure, which includes a furan ring and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the furan ring through cyclization reactions. Key steps include:
Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde derivatives with appropriate ketones under acidic or basic conditions.
Cyclization to Form the Furan Ring: The furan ring is introduced via cyclization reactions, often using reagents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of Substituents: The tert-butyl, ethyl, and methyl groups are introduced through alkylation reactions using alkyl halides in the presence of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-tert-butyl-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) can convert ketones to alcohols.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic ring, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C or lithium aluminum hydride (LiAlH4).
Substitution: Br2 in acetic acid or HNO3 in sulfuric acid.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-tert-butyl-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its pharmacological activities, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 3-tert-butyl-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one exerts its effects involves interactions with various molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, modulating signal transduction pathways.
DNA/RNA: Intercalation into nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-ylpropanoic acid .
- 5-butyl-3-methylfuro[3,2-g]chromen-7-one .
- 7H-Furo 3,2-gbenzopyran-7-one, 9-[(3-methyl-2-butenyl)oxy]- .
Uniqueness
3-tert-butyl-5-ethyl-9-methyl-7H-furo[3,2-g]chromen-7-one stands out due to its specific substituents, which confer unique chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C18H20O3 |
---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-tert-butyl-5-ethyl-9-methylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C18H20O3/c1-6-11-7-15(19)21-17-10(2)16-13(8-12(11)17)14(9-20-16)18(3,4)5/h7-9H,6H2,1-5H3 |
InChI Key |
ZTGRSGKSERDTJU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C |
Origin of Product |
United States |
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